benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a chiral compound that belongs to the class of fluorinated pyrrolidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves several steps, starting from commercially available starting materials. One common method involves the use of a lipase-mediated resolution protocol to achieve high enantiomeric purity . The synthetic route may include steps such as ring-closing metathesis and SN2 displacement reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of enzymatic hydrolysis and other green chemistry approaches can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- (3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride
- (3S*,4S*)-1-(methoxyacetyl)-4-(2-naphthyl)piperidin-3-ol
Uniqueness
What sets benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate apart from similar compounds is its unique combination of a fluorine atom and a benzyloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17FN2O2 |
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Molecular Weight |
252.28 g/mol |
IUPAC Name |
benzyl (3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c14-12-8-16(7-11(12)6-15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12+/m0/s1 |
InChI Key |
JVJIAXHMDGHNPE-NWDGAFQWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)CN |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)CN |
Origin of Product |
United States |
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